

Rbin-2 inhibitor of midasin ATPase activity

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Compound of Interest					
Compound Name:	Rbin-2				
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An In-depth Technical Guide on the Rbin-2 Inhibitor of Midasin ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental and energetically demanding process essential for cell growth and proliferation, making it a compelling target for therapeutic intervention, particularly in oncology. A key player in the maturation of the large 60S ribosomal subunit is Midasin (Mdn1), a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family. Midasin utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of assembly factors. **Rbin-2** (Ribozinoindole-2) has been identified as a potent, specific, and reversible small molecule inhibitor of Midasin's ATPase activity. This document provides a comprehensive technical overview of **Rbin-2**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: Midasin and the Role of Rbin-2

Eukaryotic ribosome biogenesis is a complex pathway involving over 200 accessory proteins that guide the assembly and processing of ribosomal RNA (rRNA) and ribosomal proteins.[1] The process begins in the nucleolus and culminates in the export of mature 40S and 60S subunits to the cytoplasm.[2][3]

Midasin (Mdn1) is a colossal ~540-kDa mechanoenzyme, distinguished by a single polypeptide chain containing six AAA+ domains that form a ring-like structure, and a long C-terminal tail

Foundational & Exploratory





ending in a MIDAS (Metal Ion-Dependent Adhesion Site) domain.[4][5] Midasin is essential for cell viability and plays a critical role in the maturation of the 60S subunit.[5][6] It functions by binding to pre-60S particles and, through ATP hydrolysis, inducing conformational changes that release key assembly factors, such as the Ytm1/WDR12 and Rsa4 proteins, allowing the assembly process to proceed.[6][7][8]

Rbin-2 is a cell-permeable triazinoindole compound that selectively targets Midasin.[9][10] By inhibiting Midasin's ATPase function, **Rbin-2** effectively stalls ribosome biogenesis, leading to the accumulation of immature pre-60S particles in the nucleus and subsequent inhibition of cell growth.[4][11] Its potency and reversibility make it a powerful chemical probe for dissecting the dynamics of ribosome assembly.[4][10]

Mechanism of Action

Rbin-2 exerts its inhibitory effect through a sophisticated allosteric mechanism. Rather than directly competing with ATP at the active sites, Rbin compounds appear to trap Midasin in a specific conformational state.

- Binding and Conformational Change: Rbin-2 binds to the AAA+ ring of Midasin. This binding event stabilizes a conformation where the C-terminal MIDAS domain, normally flexible, docks onto the surface of the AAA+ ring, specifically near the AAA3 and AAA4 domains.[7]
 [11]
- Mimicking the Preribosome-Bound State: This inhibitor-induced docked state structurally mimics the conformation Midasin adopts when it is bound to the pre-60S ribosomal subunit.
- Allosteric Inhibition of ATPase Activity: The docking of the MIDAS domain onto the AAA+ ring
 negatively regulates the enzyme's hydrolytic activity.[7] This inhibition is partial, with Rbin-2
 suppressing Midasin's steady-state ATPase activity by approximately 40-50%, suggesting
 that only a subset of the six ATPase domains is inhibited.[4][12]
- Stalling Ribosome Assembly: With its ATPase function impaired, Midasin is unable to power
 the release of assembly factors from the pre-60S particle. This leads to a halt in the
 maturation of the 60S subunit and its failed export from the nucleus.[11]



Evidence confirms that Midasin is the direct physiological target of **Rbin-2**. A single point mutation in the Midasin gene (F1093L) confers resistance to **Rbin-2**, abrogating its inhibitory effects both in cell-based growth assays and in in vitro biochemical assays.[4][11][12]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of **Rbin-2** and its analogs on Midasin.

Table 1: In Vitro and In Vivo Inhibitory Potency of Rbin-2

Parameter	Description	Value	Species/Syste m	Reference
Gl50	50% Growth Inhibition Concentration	14 nM	S. pombe (fission yeast)	[9]
Apparent EC₅o	50% Effective Concentration for ATPase Inhibition	~0.3 μM	Recombinant S. pombe Mdn1	[4][9][12]

Table 2: Comparative ATPase Activity of Midasin (Mdn1)



Enzyme Variant	Condition	ATPase Rate (s⁻¹)	Reference
Wild-Type Mdn1	No Inhibitor (DMSO control)	~1.0	[12]
Wild-Type Mdn1	1 μM Rbin-2	~0.6 (approx. 40% inhibition)	[4][12]
Wild-Type Mdn1	Saturating Rbin-1	~0.37 (relative to control)	[7]
Mdn1-F1093L (Rbin- resistant mutant)	No Inhibitor	1.5 ± 0.2	[4][12]
Mdn1-F1093L (Rbin- resistant mutant)	With Rbin-2	No significant inhibition	[4][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the **Rbin-2** inhibitor.

Protocol: Recombinant Midasin (Mdn1) Purification

This protocol describes the purification of full-length, N-terminally hexahistidine-tagged Mdn1 from S. pombe.

- Cell Lysis: Yeast cells overexpressing His₆-Mdn1 are harvested and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 20 mM imidazole, protease inhibitors). Cells are lysed using a high-pressure homogenizer or bead beater. The lysate is clarified by ultracentrifugation.
- Nickel Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA resin column. The column is washed extensively with lysis buffer containing 20-40 mM imidazole to remove non-specific binders. His6-Mdn1 is eluted with a high-imidazole buffer (e.g., 250-500 mM imidazole).
- Ion Exchange Chromatography: Eluted fractions containing Mdn1 are pooled, diluted to reduce salt concentration, and loaded onto a cation or anion exchange column (e.g., Mono Q



or Mono S), depending on the protein's pl. The protein is eluted using a linear salt gradient (e.g., 50-1000 mM NaCl).

- Size-Exclusion Chromatography: Fractions containing Mdn1 are concentrated and loaded onto a size-exclusion column (e.g., Superose 6) pre-equilibrated with a final storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT). This step separates Mdn1 from aggregates and smaller contaminants.
- Purity and Concentration: Protein purity is assessed by SDS-PAGE and Coomassie staining.
 Protein concentration is determined using the Bradford assay or by measuring absorbance at 280 nm. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.

Protocol: NADH-Coupled Steady-State ATPase Assay

This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

- Reagent Preparation:
 - Assay Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
 - Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.
 - Substrate Mix: Phosphoenolpyruvate (PEP) and NADH in assay buffer.
 - Inhibitor Stock: Rbin-2 dissolved in 100% DMSO.
 - ATP Stock: MgATP solution at the desired concentration.
- Assay Procedure:
 - In a 96-well UV-transparent plate, combine the assay buffer, enzyme mix, substrate mix, and purified Mdn1 enzyme (final concentration typically 25-50 nM).
 - Add Rbin-2 to the desired final concentration (or an equivalent volume of DMSO for control wells). Incubate for 5-10 minutes at room temperature to allow inhibitor binding.
 - Initiate the reaction by adding MgATP (e.g., to a final concentration of 1 mM).



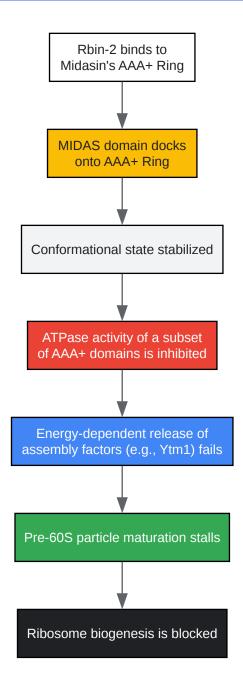
- Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 15-30 minutes using a plate reader at a constant temperature (e.g., 25°C).
- Data Analysis:
 - Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ϵ_{340} for NADH = 6220 M⁻¹cm⁻¹).
 - The rate of NADH oxidation is equivalent to the rate of ATP hydrolysis.
 - Plot the ATPase activity against the inhibitor concentration and fit the data to a doseresponse curve to determine the EC₅₀ value.

Visualizations: Pathways and Workflows
Diagram 1: Midasin's Role in 60S Ribosome Subunit
Biogenesis

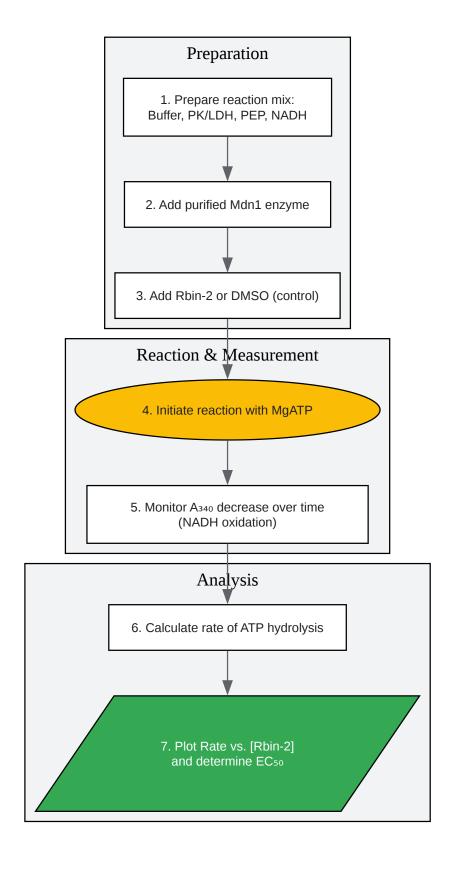












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